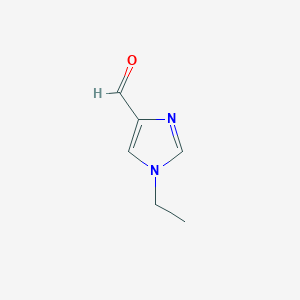

1-ethyl-1H-imidazole-4-carbaldehyde

Description

Significance of Imidazole (B134444) Heterocycles as Pivotal Chemical Scaffolds

Imidazole and its derivatives are integral components of numerous natural products, pharmaceuticals, and functional materials. nih.govmdpi.comlifechemicals.com The imidazole nucleus is found in the essential amino acid histidine and the hormone histamine, highlighting its fundamental role in biological systems. lifechemicals.com In medicinal chemistry, the imidazole scaffold is prized for its ability to engage in hydrogen bonding and its water-solubilizing properties, which can enhance the pharmacokinetic profiles of drug candidates. nih.govijsrtjournal.com This has led to the development of a wide range of imidazole-containing drugs with diverse therapeutic applications, including antifungal, antibacterial, anticancer, and antiviral agents. mdpi.comijpsr.com Furthermore, the imidazole ring's capacity to coordinate with metal ions makes it a valuable ligand in coordination chemistry and catalysis. lifechemicals.com

Role of the Carbaldehyde Moiety in Imidazole Functionalization

The carbaldehyde group (-CHO) is a versatile functional handle that significantly expands the synthetic utility of the imidazole scaffold. Its electrophilic carbon atom readily participates in a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as a key reactant in condensations, and other carbon-carbon bond-forming reactions. This reactivity makes imidazole carbaldehydes valuable building blocks for the synthesis of a wide range of heterocyclic compounds and pharmaceutical intermediates. chemicalbook.com Specifically, the aldehyde functionality on the imidazole ring facilitates the formation of ligands for transition metals and is a precursor for various biologically active molecules.

Specific Research Context of N-Alkylated Imidazole-4-Carbaldehydes

The N-alkylation of imidazoles is a common strategy to modulate their biological activity and physicochemical properties. Research has shown that the nature and length of the N-alkyl chain can significantly influence the pharmacological effects of imidazole derivatives. nih.govresearchgate.net For instance, the antibacterial activity of 1-alkylimidazole derivatives has been observed to increase with the length of the alkyl chain up to nine carbons. researchgate.net N-alkylated imidazole-4-carbaldehydes, in particular, are important intermediates in the synthesis of various targeted therapeutic agents. dergipark.org.tr The presence of the alkyl group at the N-1 position can also influence the steric and electronic environment of the molecule, potentially leading to enhanced selectivity for specific biological targets. ijsrtjournal.com

Overview of Research Trajectories for 1-Ethyl-1H-imidazole-4-carbaldehyde

This compound is a specific N-alkylated imidazole carbaldehyde that serves as a valuable intermediate in several research domains. It is utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. In the realm of chemical biology, it is employed in the study of enzyme mechanisms and as a building block for creating new biologically active compounds. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, thereby altering their function, while the imidazole ring can participate in non-covalent interactions. Research efforts involving this compound often focus on its role as a precursor in multi-step synthetic pathways, for example, in the preparation of indane derivatives. google.com

Key Properties of this compound

| Property | Value | Source |

| CAS Number | 88091-37-6 | myskinrecipes.com |

| Molecular Formula | C₆H₈N₂O | myskinrecipes.com |

| Molecular Weight | 124.14 g/mol | myskinrecipes.com |

| IUPAC Name | This compound | |

| Purity | Typically ≥97% | |

| Storage Conditions | 2–8°C under inert gas | myskinrecipes.com |

Synthesis and Reactions

The synthesis of this compound can be achieved through a two-step process. The first step involves the N-alkylation of a suitable imidazole precursor, such as 4-hydroxymethylimidazole, with an ethylating agent like ethyl iodide in the presence of a base. The resulting 1-ethyl-1H-imidazole-4-methanol is then oxidized to the desired aldehyde using an oxidizing agent such as manganese(IV) oxide.

As a reactive aldehyde, this compound can undergo a variety of chemical transformations:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde can be reduced to a primary alcohol.

Condensation Reactions: It can react with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form a diverse range of derivatives. google.com

Structure

3D Structure

Properties

IUPAC Name |

1-ethylimidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-3-6(4-9)7-5-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRFNLUQOIHVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542585 | |

| Record name | 1-Ethyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88091-37-6 | |

| Record name | 1-Ethyl-1H-imidazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88091-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethyl 1h Imidazole 4 Carbaldehyde and Congeneric Imidazole 4 Carbaldehyde Structural Motifs

Strategic Approaches to 1H-Imidazole-4-carbaldehyde Precursors

A direct and effective method for synthesizing 1H-imidazole-4-carbaldehyde involves the oxidation of a corresponding alcohol precursor, 4-(hydroxymethyl)imidazole. Manganese dioxide (MnO₂) is a commonly employed oxidizing agent for this transformation, particularly effective for the oxidation of allylic and benzylic-type alcohols. guidechem.com The reaction is typically performed in a suitable solvent, such as methanol (B129727), where the MnO₂ acts as a heterogeneous reagent. guidechem.com

The process involves stirring 4-(hydroxymethyl)imidazole with an excess of activated manganese dioxide at a moderately elevated temperature. guidechem.com For instance, a documented synthesis involves dissolving 4-hydroxymethylimidazole in methanol and reacting it with manganese dioxide at 40°C for 6 hours, resulting in a high purity product. guidechem.com

Table 1: Oxidation of 4-Hydroxymethylimidazole

| Reactant | Oxidizing Agent | Solvent | Temperature | Time | Product | Purity |

|---|

Data sourced from a documented synthesis procedure. guidechem.com

An alternative and powerful strategy for introducing the aldehyde functionality at the C-4 position of the imidazole (B134444) ring is through a halogen-metal exchange reaction followed by formylation. chemicalbook.comwikipedia.org This method typically starts with a 4-bromo-1H-imidazole derivative. The bromine atom is exchanged for a metal, usually lithium, by treatment with an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.orgrsc.org To circumvent issues related to the acidic N-H proton, a combination of reagents such as a Grignard reagent (to form a magnesium salt at the N-1 position) followed by an organolithium reagent can be employed. chemicalbook.comnih.gov

Once the lithiated imidazole intermediate is formed, it is quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). chemicalbook.comrsc.org This reaction introduces the formyl group at the C-4 position. A specific protocol involves treating 4-bromo-1H-imidazole in tetrahydrofuran (B95107) (THF) first with isopropylmagnesium chloride (i-PrMgCl) and then with n-BuLi, followed by the addition of DMF to yield 1H-imidazole-4-carbaldehyde in high yield. chemicalbook.com

Table 2: Halogen-Metal Exchange and Formylation

| Starting Material | Reagents | Electrophile | Solvent | Product | Yield |

|---|

Data sourced from a described synthetic procedure. chemicalbook.com

Modern synthetic methods allow for the construction of the imidazole ring with the desired functional group precursor already incorporated. One such advanced strategy involves the use of azidotrimethylsilane (B126382) (TMSN₃) in a cyclization reaction. For example, an iodine-mediated oxidative [4+1] cyclization of enamines with TMSN₃ can produce 2,5-disubstituted imidazole-4-carboxylic derivatives. organic-chemistry.org In this pathway, the enamine provides a four-atom fragment, and TMSN₃ serves as the source for the final nitrogen atom of the ring. organic-chemistry.org Although this specific example yields a carboxylic acid derivative rather than the aldehyde directly, it represents a versatile route to C-4 functionalized imidazoles, which can then be converted to the target aldehyde.

Another related approach involves a copper-catalyzed domino reaction of N-alkyl enamines with TMSN₃, proceeding through azidation and intramolecular C(sp³)-H amination to form highly substituted imidazoles. organic-chemistry.org These methods highlight the utility of TMSN₃ in constructing the core imidazole heterocycle. organic-chemistry.orgnih.gov

Classic and widely used methods for constructing the imidazole ring are based on condensation reactions. The Radziszewski synthesis, for instance, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wjpsonline.com By selecting the appropriate starting materials, this method can be adapted to produce imidazoles with a substituent at the C-4 position.

Multicomponent reactions, which involve combining three or more reactants in a single step, offer an efficient way to generate substituted imidazoles. nih.gov These reactions often use an aldehyde, a dicarbonyl compound like benzil, a primary amine or ammonia source (such as ammonium (B1175870) acetate), and a catalyst to assemble the imidazole core. nih.gov While not always providing direct access to 1H-imidazole-4-carbaldehyde itself, these condensation strategies are fundamental for creating a wide array of substituted imidazole derivatives. wjpsonline.comnih.gov

Regioselective N-Alkylation Strategies for 1-Ethyl-1H-imidazole-4-carbaldehyde Formation

With the precursor 1H-imidazole-4-carbaldehyde in hand, the final step is the regioselective introduction of an ethyl group onto the nitrogen atom.

The direct N-alkylation of the imidazole ring is a common and straightforward procedure. To synthesize this compound, the precursor 1H-imidazole-4-carbaldehyde is treated with an ethylating agent in the presence of a base.

A typical ethylating agent is ethyl iodide or ethyl bromide. The base, such as potassium carbonate or sodium hydride, serves to deprotonate the N-H of the imidazole ring, forming an imidazolide (B1226674) anion which then acts as a nucleophile, attacking the ethylating agent. The reaction is generally carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). researchgate.net Analogous reactions on similar imidazole carbaldehydes have been successfully performed, demonstrating the viability of this approach. researchgate.net

Table 3: N-Ethylation of 1H-Imidazole-4-carbaldehyde

| Reactant | Ethylating Agent | Base | Solvent | Product |

|---|

Reaction conditions are based on standard alkylation procedures for imidazoles. researchgate.net

Protection-Deprotection Strategies in N-Alkylation (e.g., Trityl Group)

In the multi-step synthesis of complex molecules containing an imidazole ring, the protection of the imidazole nitrogen is often a critical step to prevent unwanted side reactions. The trityl (triphenylmethyl, Tr) group is a valuable protecting group for the imidazole nitrogen due to its steric bulk and the relative ease of its introduction and removal. researchgate.netgoogle.com

Protection: The trityl group is typically introduced by reacting the imidazole with trityl chloride in the presence of a base. commonorganicchemistry.com This method is effective for selectively protecting the nitrogen atom, allowing for subsequent reactions at other positions of the imidazole ring. For instance, N-tritylimidazoles can be prepared by reacting the silver or alkali metal salt of an imidazole with a trityl halide. google.com

Deprotection: The removal of the trityl group is generally achieved under mildly acidic conditions. acgpubs.org Trifluoroacetic acid (TFA) is a common reagent for this purpose. commonorganicchemistry.com The acid lability of the trityl group allows for its selective cleavage in the presence of other protecting groups that are sensitive to different conditions. thieme-connect.de For example, the trityl group can be removed from the side chains of amino acids like tyrosine, serine, and threonine using a solution of 1% TFA in dichloromethane (B109758) (DCM). sigmaaldrich.com Reductive detritylation using lithium powder and a catalytic amount of naphthalene (B1677914) is another method for removing the trityl group from N-tritylamines. organic-chemistry.org

The use of the trityl group in N-alkylation strategies provides a robust method for the synthesis of specifically substituted imidazoles, which are precursors to compounds like this compound.

Table 1: Protection and Deprotection Conditions for the Trityl Group

| Step | Reagents | Key Conditions | Reference |

| Protection | Trityl Chloride, Base | Performed in the presence of a base. | commonorganicchemistry.com |

| Deprotection (Acidic) | Trifluoroacetic Acid (TFA) | Often achieved by treatment with TFA. | commonorganicchemistry.com |

| Deprotection (Mildly Acidic) | 1% TFA in Dichloromethane (DCM) | Allows for selective removal. | sigmaaldrich.com |

| Deprotection (Reductive) | Lithium Powder, Naphthalene (catalytic) | Effective for N-tritylamines. | organic-chemistry.org |

Catalyst-Free and Metal-Catalyzed Synthetic Protocols for Imidazole Ring Construction

The construction of the imidazole ring itself is a fundamental aspect of synthesizing imidazole-4-carbaldehyde derivatives. Both catalyst-free and metal-catalyzed methods have been developed to achieve this.

Catalyst-Free Synthesis: A notable catalyst-free method involves a multicomponent reaction promoted by acid. acs.org This approach allows for the synthesis of tri- and tetrasubstituted imidazole derivatives in good to excellent yields from an internal alkyne, aldehyde, and aniline (B41778) in one pot, using pivalic acid. acs.org Another method involves the reaction of propynamide with N-iodosuccinimide (NIS) and azidotrimethylsilane (TMSN₃) in the presence of water to form a dihydroimidazole (B8729859) intermediate, which is then dehydrated to the final 4-imidazole carbaldehyde derivative without the need for a metal catalyst. google.com

Metal-Catalyzed Synthesis: Transition metal catalysis offers efficient routes to imidazole derivatives. Copper-catalyzed multicomponent reactions are particularly prevalent. For example, a rapid synthesis of 2,4,5-trisubstituted imidazoles has been developed using a CuI catalyst with benzoin (B196080) or benzil, various aldehydes, and ammonium acetate. rsc.org Copper catalysts have also been employed in the oxidative cyclization for the synthesis of formyl-substituted imidazo[1,2-a]pyridines, demonstrating the preservation of the sensitive aldehyde group. beilstein-journals.org A composite inorganic salt catalyst containing barium sulfate (B86663), ferric nitrate, and iron sulfate has been used to synthesize 1H-imidazole-4-carboxylic acid, which can be a precursor to the carbaldehyde. google.com

Microwave-assisted synthesis has also emerged as a powerful tool. Diversely functionalized imidazole-4-carboxylates can be synthesized via a microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, which are generated from 1,2-diaza-1,3-dienes and primary amines in the presence of aldehydes. nih.gov

Table 2: Comparison of Imidazole Ring Synthesis Protocols

| Method | Catalyst/Promoter | Key Features | Reference |

| Catalyst-Free | Pivalic Acid | Multicomponent reaction of alkyne, aldehyde, and aniline. | acs.org |

| Catalyst-Free | NIS/TMSN₃/H₂O | Reductive cyclization of propynamide. | google.com |

| Metal-Catalyzed | CuI | Rapid multicomponent synthesis of trisubstituted imidazoles. | rsc.org |

| Metal-Catalyzed | Copper-based | Oxidative cyclization to formyl-substituted imidazo[1,2-a]pyridines. | beilstein-journals.org |

| Metal-Catalyzed | Inorganic Salt Composite | Synthesis of 1H-imidazole-4-carboxylic acid. | google.com |

| Microwave-Assisted | None (Microwave Irradiation) | One-pot synthesis of imidazole-4-carboxylates. | nih.gov |

Analogous and Derivatized Imidazole Carbaldehyde Syntheses

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships in medicinal chemistry.

A common route to this compound starts with the N-alkylation of a suitable precursor like 4-hydroxymethylimidazole with ethyl iodide, followed by oxidation of the resulting alcohol with manganese(IV) oxide. The synthesis of the parent 1H-imidazole-4-carbaldehyde can be achieved by formylation of a protected imidazole, such as by treating a lithiated N-protected imidazole with a formylating agent like N,N-dimethylformamide (DMF). chemicalbook.com Another approach involves the oxidation of 4-(hydroxymethyl)imidazole using manganese dioxide. guidechem.com

Synthesis of Halogenated this compound Derivatives

The introduction of halogen atoms into the imidazole ring can significantly modulate the biological activity of the molecule. The synthesis of halogenated derivatives of this compound can be achieved through several strategies.

One approach involves starting with a halogenated imidazole precursor. For example, 4-bromo-1H-imidazole can be used as a starting material. chemicalbook.comchemicalbook.com This can then be subjected to N-alkylation with an ethyl group, followed by formylation at the 4-position. The formylation can be accomplished through a halogen-metal exchange reaction followed by quenching with a formylating agent. chemicalbook.com

Alternatively, direct halogenation of a pre-formed this compound could be explored, although this may lead to issues with regioselectivity. A more controlled method would involve the synthesis of a halogenated imidazole ring system first, followed by the introduction of the ethyl and carbaldehyde functionalities. For instance, a patent describes a method for preparing 4-imidazole formaldehyde (B43269) derivatives using N-iodosuccinimide (NIS) as an iodine source, which could potentially be adapted for the synthesis of iodinated analogs. google.com

Comprehensive Spectroscopic and Crystallographic Characterization of 1 Ethyl 1h Imidazole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 1-ethyl-1H-imidazole-4-carbaldehyde provides characteristic signals that confirm the presence of the ethyl and aldehyde functionalities, as well as the imidazole (B134444) ring protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

For the parent compound, this compound, the following proton signals are expected:

A singlet for the aldehydic proton, typically found in the downfield region around 9.0-10.0 ppm.

Two distinct signals for the imidazole ring protons.

A quartet for the methylene (B1212753) (-CH₂) protons of the ethyl group, coupled to the methyl protons.

A triplet for the methyl (-CH₃) protons of the ethyl group, coupled to the methylene protons.

In a study of a related compound, 1-ethyl-1H-imidazole-4-methanol, the precursor to the aldehyde, the methylene protons of the ethyl group appeared as a quartet, while the methyl protons presented as a triplet. The oxidation to the aldehyde would shift the signals of the imidazole ring protons further downfield due to the electron-withdrawing nature of the formyl group.

Table 1: Representative ¹H NMR Chemical Shifts for Imidazole Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 4-Methylbenzaldehyde | Aldehyde (CHO) | 9.98 | s |

| Aromatic (Ar-H) | 7.70–7.65 | m | |

| Aromatic (Ar-H) | 7.47–7.37 | m | |

| Methyl (CH₃) | 2.42 | s | |

| 2-Methylbenzaldehyde | Aldehyde (CHO) | 10.26 | s |

| Aromatic (Ar-H) | 7.80 | dd | |

| Aromatic (Ar-H) | 7.48 | td | |

| Aromatic (Ar-H) | 7.36 | t | |

| Aromatic (Ar-H) | 7.26 | d | |

| Methyl (CH₃) | 2.66 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment of each carbon atom.

For this compound, the key ¹³C NMR signals would include:

A signal for the carbonyl carbon of the aldehyde group, typically in the range of 180-200 ppm.

Signals for the carbon atoms of the imidazole ring.

Signals for the methylene and methyl carbons of the ethyl group.

A study on ethyl 5-methyl-1H-imidazole-4-carboxylate provides insight into the expected chemical shifts for a substituted imidazole ring. chemicalbook.com The carbonyl carbon of the ester group in this related compound resonates at a specific downfield shift, and similar behavior is expected for the aldehyde carbon in this compound.

Table 2: Representative ¹³C NMR Chemical Shifts for Imidazole and Benzaldehyde Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| 4-Methylbenzaldehyde | Carbonyl (C=O) | 192.58 |

| Aromatic (C) | 138.92 | |

| Aromatic (C) | 136.51 | |

| Aromatic (CH) | 135.29 | |

| Aromatic (CH) | 130.02 | |

| Aromatic (CH) | 128.88 | |

| Aromatic (CH) | 127.22 | |

| Methyl (CH₃) | 21.17 | |

| 2-Methylbenzaldehyde | Carbonyl (C=O) | 192.83 |

| Aromatic (C) | 140.62 | |

| Aromatic (C) | 134.17 | |

| Aromatic (CH) | 133.66 | |

| Aromatic (CH) | 132.05 | |

| Aromatic (CH) | 131.78 | |

| Aromatic (CH) | 126.33 | |

| Methyl (CH₃) | 19.56 |

Advanced NMR Techniques (e.g., 2D-NMR) for Connectivity Confirmation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the connectivity of atoms within a molecule.

HSQC experiments correlate the chemical shifts of directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.

In a study of imidazole-2-carboxaldehyde and its derivatives, 2D NMR techniques were instrumental in characterizing the aldehyde and its hydrate (B1144303) form. researchgate.net For this compound, an HMBC experiment would be expected to show correlations between the aldehydic proton and the C4 and C5 carbons of the imidazole ring, as well as between the methylene protons of the ethyl group and the N1-attached carbon of the imidazole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

HRMS is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of a compound.

For this compound (C₆H₈N₂O), the expected exact mass can be calculated. HRMS analysis would aim to detect the protonated molecule [M+H]⁺ or other adducts, such as [M+Na]⁺. The measured m/z value is then compared to the calculated value to confirm the molecular formula. The molecular weight of this compound is 124.14 g/mol . myskinrecipes.com

Analysis of Fragmentation Pathways

In addition to providing the molecular formula, mass spectrometry can offer structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure.

For this compound, potential fragmentation pathways could involve:

Loss of the ethyl group.

Loss of the formyl group (CHO).

Cleavage of the imidazole ring.

The fragmentation of related imidazole derivatives often shows the loss of substituents from the ring, providing clues to their positions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

The C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.

The C-H stretching vibration of the aldehyde proton, which usually appears as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Stretching and bending vibrations associated with the C=N and C-N bonds of the imidazole ring.

C-H stretching and bending vibrations of the ethyl group.

A study on 1H-imidazole-4-carboxylic acid showed a strong C=O stretching peak at 1680 cm⁻¹, which is indicative of a carbonyl group conjugated with the imidazole ring. researchgate.net A similar absorption is expected for the aldehyde derivative.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1680 - 1700 |

| Aldehyde (C-H) | Stretch | 2720 and 2820 |

| Imidazole (C=N) | Stretch | ~1600 - 1650 |

| Alkyl (C-H) | Stretch | ~2850 - 3000 |

Note: These are general ranges and the exact frequencies can vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For imidazole-based compounds, the UV-Vis spectra typically reveal absorptions arising from π→π* and n→π* transitions associated with the imidazole ring and any conjugated substituents.

The UV-Vis spectrum of imidazole itself in an aqueous solution shows a characteristic absorption peak around 205-209 nm. mdpi.com For imidazole-2-carbaldehyde, two main absorption bands are observed: a weaker band around 215 nm and a stronger, characteristic peak at approximately 280 nm. mdpi.comresearchgate.net The presence of an aldehyde group introduces an n→π* transition, which often appears as a weaker, longer-wavelength shoulder, and also extends the conjugated π-system, leading to a bathochromic (red) shift of the π→π* transition.

In the case of this compound, the electronic spectrum is expected to be similar to that of other substituted imidazole-4-carbaldehydes. The ethyl group at the N1 position is not expected to significantly alter the primary electronic transitions compared to a methyl or hydrogen substituent. However, the solvent polarity can influence the position of these absorption bands. Generally, a change in solvent polarity from nonpolar to polar solvents has a minimal effect on the π→π* transitions in some imidazole derivatives, suggesting that the ground and excited states are similarly influenced by the solvent. nih.gov

For related D-π-A (Donor-π-Acceptor) type imidazole derivatives, absorption maxima have been observed around 295 nm and 380 nm. nih.gov For instance, the UV-Vis spectrum of 4-methyl-imidazole-2-carbaldehyde shows absorption peaks at 217 nm and 282 nm, a slight red shift compared to the unsubstituted imidazole-2-carbaldehyde, which is attributed to the electronic effect of the methyl group. mdpi.comresearchgate.net Computational studies on imidazole-2-carboxaldehyde have shown absorption bands in the ranges of 220-250 nm and 270-300 nm. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Imidazole Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| Imidazole | Water | 205 | mdpi.com |

| Imidazole-2-carbaldehyde | Not Specified | 215, 280 | mdpi.comresearchgate.net |

| 4-Methyl-imidazole-2-carbaldehyde | Not Specified | 217, 282 | mdpi.com |

This table provides illustrative data for related compounds to infer the expected spectral characteristics of this compound.

Single-Crystal X-ray Diffraction (SXRD) for Three-Dimensional Structure Determination

The crystal structures of imidazole derivatives show that the five-membered imidazole ring is typically planar. najah.eduresearchgate.net For this compound, the ethyl group attached to the N1 nitrogen atom will adopt a specific conformation relative to the imidazole ring to minimize steric hindrance. The aldehyde group at the C4 position can also exhibit rotational isomerism, leading to different conformers in the solid state.

In related structures, such as certain substituted imidazolidine (B613845) derivatives, the five-membered ring can adopt an envelope conformation. researchgate.net However, for aromatic imidazoles, planarity is generally maintained. The precise bond lengths and angles within the imidazole ring and the substituents are determined with high precision from SXRD data, which are generally in good agreement with standard values for similar compounds. najah.edu

Table 2: Illustrative Crystallographic Data for a Representative Imidazole Derivative (1-Methyl-2-Isopropyl-5-Nitroimidazole)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 9.9582(2) |

| b (Å) | 6.5240(4) |

| c (Å) | 13.5560(3) |

| β (°) | 99.8930(17) |

| Z | 4 |

Data from a related structure to exemplify typical crystallographic parameters. najah.eduresearchgate.net

The crystal packing of imidazole derivatives is often governed by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. researchgate.net In N-substituted imidazoles like this compound, the absence of an N-H donor precludes the formation of the common N-H···N hydrogen bond tape motif often seen in unsubstituted imidazoles. researchgate.netrsc.org

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this compound. Different polymorphs would exhibit distinct crystal packing arrangements and, consequently, may have different physical properties such as melting point and solubility. mdpi.com The specific arrangement of molecules in the crystal, or crystal packing, is influenced by the interplay of intermolecular forces. In some imidazole derivatives, different packing motifs can be achieved by varying crystallization conditions, such as the solvent. mdpi.com The study of polymorphism is crucial as different crystalline forms can have significant impacts on the properties and utility of a material.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is essential for verifying the empirical and molecular formula of a newly synthesized compound like this compound (C₆H₈N₂O). nih.gov

The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition. This technique is routinely used in conjunction with spectroscopic methods to unambiguously confirm the identity of a synthesized compound. nih.gov

Table 3: Theoretical vs. Experimental Elemental Analysis for C₆H₈N₂O

| Element | Theoretical % | Experimental % |

| Carbon (C) | 61.27 | Value to be determined |

| Hydrogen (H) | 6.86 | Value to be determined |

| Nitrogen (N) | 23.71 | Value to be determined |

| Oxygen (O) | 13.54 | Value to be determined |

This table illustrates the principle of elemental analysis. The experimental values are obtained from actual analysis of a pure sample.

Chemical Reactivity and Derivatization Pathways of 1 Ethyl 1h Imidazole 4 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key site for various chemical modifications, including condensation, reduction, oxidation, and acetal (B89532) formation.

Condensation Reactions (e.g., Formation of Imines and Schiff Bases)

The aldehyde functionality of 1-ethyl-1H-imidazole-4-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a cornerstone in the synthesis of various derivatives and is often employed in the design of ligands for metal complexes. The formation of an imine introduces a new substituent at the 4-position of the imidazole (B134444) ring, which can significantly alter the molecule's chemical and physical properties.

| Reactant | Product | Notes |

| Primary Amine | Imine (Schiff Base) | The aldehyde group can be functionalized into Schiff bases for metal coordination. |

Reductions to Corresponding Alcohols

The aldehyde group can be readily reduced to a primary alcohol, yielding 1-ethyl-1H-imidazole-4-methanol. This transformation is typically achieved using common reducing agents. The resulting alcohol can serve as a precursor for further synthetic modifications.

| Reducing Agent | Product |

| Sodium borohydride | 1-Ethyl-1H-imidazole-4-methanol |

| Lithium aluminum hydride | 1-Ethyl-1H-imidazole-4-methanol |

Oxidations to Carboxylic Acids

Oxidation of the aldehyde group in this compound leads to the formation of 1-ethyl-1H-imidazole-4-carboxylic acid. This conversion can be accomplished using various oxidizing agents. The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other acid derivatives.

| Oxidizing Agent | Product |

| Potassium permanganate | 1-Ethyl-1H-imidazole-4-carboxylic acid |

| Chromium trioxide | 1-Ethyl-1H-imidazole-4-carboxylic acid |

Synthesis of Acetal Derivatives

In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding acetal. This reaction serves to protect the aldehyde group during subsequent chemical transformations on other parts of the molecule. The acetal can be later hydrolyzed back to the aldehyde under acidic conditions.

Transformations Leading to Annulated or Fused Heterocyclic Systems

The reactivity of this compound extends to its participation in cyclization reactions, leading to the formation of more complex fused heterocyclic systems.

Incorporation into Oxadiazole Systems

This compound can be a precursor in the synthesis of molecules containing a 1,2,4-oxadiazole (B8745197) ring. nih.gov Although direct cyclization with the aldehyde is not the primary route, its derivatives, such as the corresponding carboxylic acid or amidoxime, can be utilized. The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, often acting as a bioisostere for esters and amides to improve metabolic stability. nih.govresearchgate.net The synthesis of 1,2,4-oxadiazoles can be achieved through various strategies, including the reaction of amidoximes with carbonyl compounds like carboxylic acids or aldehydes. nih.gov Another approach involves the cyclization of amidoximes with reagents like ethyl imidazole-1-carboxylate.

Formation of Thiazolidinone Derivatives

The aldehyde functional group in this compound is a key site for derivatization, particularly in the synthesis of heterocyclic structures like thiazolidinones. The general synthesis of 4-thiazolidinone (B1220212) derivatives often involves a one-pot, three-component reaction. researchgate.netnih.gov This typically includes an amine, a carbonyl compound (such as this compound), and a mercapto-acid. researchgate.net

The reaction mechanism initiates with the formation of a Schiff base (an imine) through the nucleophilic attack of a primary amine on the carbonyl carbon of the aldehyde. researchgate.netajchem-a.com This is followed by an attack from a sulfur nucleophile, derived from a mercapto-acid like thioglycolic acid, and subsequent intramolecular cyclization, which results in the formation of the thiazolidinone ring with the elimination of a water molecule. researchgate.netajrconline.org Various catalysts and reaction conditions can be employed to optimize the synthesis, including the use of ammonium (B1175870) persulfate under solvent-free conditions or β-cyclodextrin-SO3H. nih.gov

The resulting thiazolidinone derivatives incorporating the 1-ethyl-1H-imidazole moiety are of interest due to the diverse biological activities associated with the 4-thiazolidinone scaffold, including antimicrobial and anticancer properties. rsc.orgnih.gov

Table 1: Key Steps in Thiazolidinone Formation

| Step | Reactants | Intermediate/Product | Description |

| 1 | This compound, Primary Amine | Schiff Base (Imine) | Nucleophilic addition of the amine to the aldehyde carbonyl group, followed by dehydration. |

| 2 | Schiff Base, Thioglycolic Acid | Thiazolidinone Derivative | Nucleophilic attack by the sulfur of thioglycolic acid on the imine carbon, followed by intramolecular cyclization and dehydration to form the 4-thiazolidinone ring. researchgate.netajrconline.org |

Reactivity at the Imidazole Ring Nitrogen Atoms

The imidazole ring of this compound contains two nitrogen atoms, N-1 and N-3. The N-1 position is already substituted with an ethyl group. The reactivity of the remaining nitrogen atom (N-3) is of significant interest for further functionalization.

The N-3 nitrogen atom of the imidazole ring possesses a lone pair of electrons and can act as a nucleophile, making it susceptible to alkylation. This reaction, known as N-alkylation, typically involves the use of an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the N-3 nitrogen, enhancing its nucleophilicity and facilitating the subsequent reaction with the electrophilic alkylating agent.

Studies on related imidazole systems have shown that the regioselectivity of N-alkylation can be influenced by steric and electronic factors of both the imidazole substrate and the alkylating reagent. beilstein-journals.org For instance, the presence of bulky substituents near a nitrogen atom can hinder alkylation at that position. In the case of 1-hydroxyimidazoles, alkylation has been observed to occur selectively at the oxygen atom of the hydroxy group rather than the ring nitrogen. researchgate.net However, direct N-alkylation of the imidazole ring to form imidazolium (B1220033) salts (quaternization) is a common and important transformation.

Table 2: General Conditions for N-Alkylation of Imidazoles

| Reagent Type | Example | Conditions | Product Type |

| Alkyl Halide | Benzyl Halides | Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkylated Imidazole |

| Alkyl Tosylate | Secondary Alkyl Tosylates | Base (e.g., NaH), Solvent (e.g., THF) | N-Alkylated Imidazole |

Electrophilic and Nucleophilic Substitutions on the Imidazole Ring (C-2, C-5 positions)

The imidazole ring is considered an electron-rich aromatic system, making it generally reactive towards electrophilic substitution. ajol.info However, the positions of substitution are influenced by the existing substituents. In this compound, the C-2 and C-5 positions are potential sites for substitution reactions.

The imidazole ring's amphoteric nature allows it to be susceptible to both electrophilic and nucleophilic attacks. ajol.info The C-2 position is generally the most electron-deficient and therefore a primary target for nucleophilic attack, especially in imidazolium salts. Conversely, electrophilic substitution is more likely to occur at the C-5 position, which is more electron-rich. The aldehyde group at C-4 is an electron-withdrawing group, which can deactivate the ring towards electrophilic attack and influence the regioselectivity of both electrophilic and nucleophilic substitutions.

While specific studies on electrophilic and nucleophilic substitution for this compound are not extensively detailed in the provided context, general principles of imidazole chemistry suggest that reactions such as halogenation, nitration, and sulfonation could potentially occur at the C-5 position under appropriate conditions. Nucleophilic substitution, particularly at the C-2 position, might be facilitated by prior quaternization of the N-3 nitrogen, which would further activate the ring towards nucleophilic attack. sci-hub.se

Transition Metal Complexation and Ligand Synthesis

The nitrogen atoms of the imidazole ring in this compound possess lone pairs of electrons, making them excellent donor atoms for coordination with transition metal ions. ajol.info The aldehyde group can also participate in coordination or be modified to create multidentate ligands.

The imidazole moiety is a fundamental building block in many biological systems, often coordinating to metal ions in proteins and enzymes. ajol.info Synthetically, imidazole derivatives are widely used as ligands in coordination chemistry. The N-3 nitrogen is a primary coordination site. The aldehyde oxygen can also coordinate to a metal center, potentially leading to the formation of chelate rings.

Furthermore, the aldehyde group can be readily converted into other functional groups, such as imines (by reaction with primary amines), which can then act as additional coordination sites. This allows for the synthesis of a wide variety of polydentate ligands capable of forming stable complexes with various transition metals. These metal complexes have applications in catalysis, materials science, and as models for biological systems. For example, imidazole-based ligands have been used to synthesize complexes with metals like cobalt(II), nickel(II), copper(II), palladium(II), and platinum(IV). researchgate.net

Table 3: Potential Coordination Modes of this compound and its Derivatives

| Ligand | Potential Donor Atoms | Metal Ion Examples |

| This compound | N-3, Aldehyde Oxygen | Co(II), Ni(II), Cu(II) |

| Imine derivative (from condensation with an amine) | N-3, Imine Nitrogen | Fe(III), Cu(II) |

| Carboxylate derivative (from oxidation of the aldehyde) | N-3, Carboxylate Oxygen | Zn(II), Ni(II) |

Synthetic Utility and Research Trajectories of 1 Ethyl 1h Imidazole 4 Carbaldehyde and Its Derivatives in Advanced Chemical Research

Role as a Versatile Synthetic Synthon in Organic Synthesis

1-ethyl-1H-imidazole-4-carbaldehyde is recognized for its role as a versatile synthetic synthon, a fundamental component in the strategic assembly of more elaborate molecules. The presence of both a nucleophilic imidazole (B134444) ring and an electrophilic aldehyde group allows for a diverse range of chemical transformations.

The aldehyde functionality can undergo standard reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form imines or other carbon-carbon and carbon-heteroatom bonds. Simultaneously, the imidazole core can be involved in substitution reactions or act as a ligand for metal catalysts.

Building Block for Diverse Heterocyclic Compounds

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The aldehyde group is a key functional handle for cyclization reactions. For instance, it can react with primary amines to form imine ligands, which can be further utilized in the construction of larger heterocyclic systems.

While specific examples detailing the direct use of this compound in the synthesis of a broad range of heterocycles are not extensively documented in publicly available literature, the reactivity of the closely related 1H-imidazole-4-carbaldehyde is well-established. It serves as a precursor for various fused and substituted imidazoles. For example, the synthesis of 2-butyl-5-chloro-1-ethyl-1H-imidazole-4-carbaldehyde highlights the derivatization of this core structure. asianpubs.org

Precursor for Complex Molecular Architectures and Scaffolds

The bifunctional nature of this compound allows it to be a starting point for the assembly of complex molecular architectures. The aldehyde can participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, thereby increasing molecular complexity in an efficient manner.

Although direct reports on this compound in complex scaffold synthesis are limited, the general utility of imidazole-4-carbaldehydes in this area is recognized. These compounds can be used to create intricate molecular frameworks that are often found in biologically active molecules and functional materials.

Rational Design and Synthesis of Derivatives for Specific Molecular Target Engagement

The imidazole scaffold is a common feature in many biologically active compounds, and the ability to modify the substituents on the imidazole ring allows for the rational design of derivatives that can interact with specific biological targets.

Mechanistic Investigations of Molecular Interactions for Observed Activities in Related Imidazole Derivatives (e.g., Enzyme Inhibition Principles)

The rational design of imidazole-based inhibitors often involves understanding the key interactions between the small molecule and the active site of a target enzyme. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, while the substituents can be tailored to fit into specific pockets of the enzyme.

For example, this compound has been investigated for its potential as a kynurenine (B1673888) production inhibitor, which is relevant in the context of neurodegenerative diseases and cancer. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme's active site, leading to irreversible inhibition. The N-ethyl group can provide favorable hydrophobic interactions within the binding pocket.

| Derivative Type | Target Enzyme/Process | Potential Therapeutic Area | Key Interactions |

| Imine derivatives | Transition-metal complexes | Catalysis, Sensing | Coordination to metal center |

| Kynurenine production inhibitors | Kynurenine pathway enzymes | Neurodegenerative diseases, Cancer | Covalent bond formation, Hydrogen bonding |

Applications in Catalysis Research

The imidazole moiety is a well-known ligand in coordination chemistry and catalysis due to the coordinating ability of its nitrogen atoms.

Ligand Development for Transition Metal Complexes in Asymmetric Catalysis

While direct applications of this compound in asymmetric catalysis are not widely reported, its derivatives hold potential in this field. The condensation of the aldehyde with chiral primary amines can lead to the formation of chiral imine ligands. These ligands can then be coordinated to transition metals to create catalysts for asymmetric transformations.

The N-ethyl group can influence the steric and electronic properties of the resulting metal complex, which can in turn affect the enantioselectivity of the catalyzed reaction. The development of such ligands is an active area of research, with the aim of creating highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds.

Exploration in Functional Materials Science

The unique electronic and structural characteristics of the this compound scaffold make it a promising candidate for the development of novel functional materials. The imidazole ring, being an electron-rich aromatic system, can participate in various intermolecular interactions, while the aldehyde functionality serves as a versatile synthetic handle for elaboration into larger, more complex structures.

The aldehyde group in this compound is a key feature that allows for its use as a precursor in the synthesis of various dyes and optically active materials. The parent compound, 1H-imidazole-4-carbaldehyde, has been utilized in the synthesis of donor-π-acceptor (D-π-A) type dyes. chemicalbook.com This suggests that the N-ethylated analogue can similarly be employed in condensation reactions with compounds containing active methylene (B1212753) groups to generate push-pull chromophores. These chromophores are characterized by an electron-donating part (the imidazole ring) connected through a π-conjugated bridge to an electron-accepting part, leading to intramolecular charge transfer (ICT) upon photoexcitation.

The photophysical properties of such dyes can be tuned by varying the acceptor strength and the length of the π-bridge. For instance, condensation of this compound with various acceptor moieties could yield dyes with absorption and emission profiles spanning the visible and near-infrared regions of the electromagnetic spectrum. Imidazole-based dyes have shown potential in applications such as dye-sensitized solar cells (DSSCs) and as fluorescent probes. uokerbala.edu.iqnih.gov In DSSCs, these dyes can act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor matrix. researchgate.net As fluorescent probes, the emission properties of imidazole derivatives can be sensitive to the local environment, such as pH, allowing for their use as sensors. nih.gov

Table 1: Potential Optical Properties of Dyes Derived from this compound

| Acceptor Moiety | Predicted Max Absorption (λmax, nm) | Predicted Emission Wavelength (nm) | Potential Application |

| Malononitrile | 400-450 | 480-530 | Fluorescent Probe |

| Barbituric Acid | 450-500 | 540-590 | Dye-Sensitized Solar Cells |

| 2-Indanone | 420-470 | 500-550 | Organic Light-Emitting Diodes |

Note: The data in this table are hypothetical and based on the known properties of similar imidazole-based dyes. Specific experimental values for dyes derived from this compound are not widely available in the literature.

The imidazole scaffold is a fundamental building block for a significant class of ionic liquids (ILs). While this compound is not itself an ionic liquid, it can be readily converted into imidazolium (B1220033) salts, which are the cationic components of ILs. The aldehyde group can be reduced to an alcohol and subsequently modified, or it can be oxidized to a carboxylic acid, which can then be esterified or amidated.

The resulting functionalized imidazolium cations can be paired with various anions to create a wide range of ionic liquids with tailored properties, such as viscosity, thermal stability, and conductivity. The presence of the ethyl group at the N1 position and the potential for functionalization at the C4 position allow for fine-tuning of the physicochemical properties of the resulting ILs. These materials have potential applications as environmentally benign solvents, electrolytes in electrochemical devices, and as catalysts or catalyst supports.

Fundamental Research in Agrochemical Design Principles

The imidazole ring is present in a number of commercially successful fungicides, known as azole fungicides. These compounds typically act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The nitrogen atoms of the imidazole ring are crucial for coordinating with the heme iron of the target enzyme, cytochrome P450 14α-demethylase.

While specific studies on the agrochemical applications of this compound are not extensively documented, its structural motifs suggest potential for its use as a synthon in the design of new agrochemicals. The aldehyde group can be transformed into various other functional groups, such as imines, oximes, or hydrazones, through reactions with amines, hydroxylamines, or hydrazines, respectively. This allows for the generation of a library of derivatives that can be screened for biological activity. The ethyl group at the N1 position can influence the lipophilicity of the molecule, which is an important parameter for its uptake and transport within the target organism.

Table 2: Potential Derivatives of this compound for Agrochemical Screening

| Derivative Type | Reactant | Resulting Functional Group | Potential Target |

| Imine | Primary Amine | C=N-R | Fungal Pathogens |

| Oxime | Hydroxylamine | C=N-OH | Fungal Pathogens |

| Hydrazone | Hydrazine | C=N-NH2 | Fungal Pathogens |

| Schiff Base | Aniline (B41778) | C=N-Ph | Fungal or Bacterial Pathogens |

Note: This table presents potential synthetic pathways to derivatives for agrochemical research based on the known reactivity of aldehydes.

Contributions to Supramolecular Chemistry Research

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The imidazole ring is an excellent building block for supramolecular assemblies due to its ability to participate in hydrogen bonding (as both a donor and acceptor) and π-π stacking interactions.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Methodologies

The current synthesis of 1-ethyl-1H-imidazole-4-carbaldehyde often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of more sustainable and environmentally friendly synthetic routes.

Green chemistry principles can be applied to revolutionize the synthesis of imidazole (B134444) derivatives. researchgate.netnih.gov The exploration of biocatalysts, such as lemon juice, has shown promise in the synthesis of 2,4,5-triaryl-1H-imidazole derivatives and could be adapted for the synthesis of this compound. researchgate.net Additionally, the use of water as a solvent in these reactions would significantly reduce the environmental impact. nih.govijpsr.com

Microwave-assisted synthesis presents another green alternative, offering advantages such as shorter reaction times, higher yields, and often solvent-free conditions. niscpr.res.inderpharmachemica.comnih.govacs.orgnih.gov The application of microwave irradiation to the synthesis of this compound could lead to more efficient and scalable production methods. niscpr.res.innih.gov

The following table summarizes potential green synthetic approaches that warrant investigation for the production of this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | Use of renewable resources, mild reaction conditions, biodegradability. researchgate.net | Screening of various biocatalysts (e.g., enzymes, plant extracts) for optimal activity and yield. |

| Aqueous Synthesis | Environmentally benign solvent, reduced risk of hazardous waste. nih.gov | Optimization of reaction conditions in water to achieve high yields and purity. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, potential for solvent-free reactions. niscpr.res.innih.gov | Development of specific microwave protocols for the key reaction steps in the synthesis of the target molecule. |

Advanced Functionalization of the Imidazole Core and Carbaldehyde Group

The versatility of this compound lies in the potential for functionalization at both the imidazole core and the carbaldehyde group. dergipark.org.trresearchgate.net Future research should focus on exploring a wider range of chemical transformations to generate a diverse library of novel derivatives with unique properties.

The imidazole ring can undergo various substitution reactions, allowing for the introduction of different functional groups that can modulate the electronic and steric properties of the molecule. The carbaldehyde group is also highly reactive and can be transformed into a variety of other functionalities. dergipark.org.tr For instance, oxidation can yield the corresponding carboxylic acid, while reduction can produce a primary alcohol. Further reactions of the carbaldehyde, such as condensation with amines or active methylene (B1212753) compounds, can lead to the formation of Schiff bases, benzoxazoles, benzothiazoles, and benzoimidazoles, opening doors to new classes of compounds with potential biological activities. dergipark.org.tr

A systematic investigation into these functionalization reactions, as outlined in the table below, will be crucial.

| Reaction Type | Reagents/Conditions for Exploration | Potential Products and Applications |

| Oxidation of Aldehyde | Potassium permanganate, chromium trioxide | 1-ethyl-1H-imidazole-4-carboxylic acid, a potential building block for pharmaceuticals. |

| Reduction of Aldehyde | Sodium borohydride, lithium aluminum hydride | 1-ethyl-1H-imidazole-4-methanol, an intermediate for further derivatization. |

| Condensation Reactions | Primary amines, o-aminophenols, o-aminothiophenols, o-phenylenediamines dergipark.org.tr | Schiff bases, benzoxazoles, benzothiazoles, benzoimidazoles with potential biological activities. |

| Ring Functionalization | Electrophilic substitution reagents | Novel imidazole derivatives with modified electronic and steric properties. |

Integration with Emerging Technologies in Chemical Synthesis

The adoption of emerging technologies in chemical synthesis can significantly enhance the efficiency, control, and scalability of the production of this compound and its derivatives. Continuous flow chemistry, for example, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. acs.orgresearchgate.netacs.orgnih.govyoutube.com The development of a continuous flow process for the synthesis of this compound could lead to a more reliable and environmentally friendly manufacturing process. acs.orgyoutube.com

Microwave-assisted synthesis, as mentioned earlier, is another powerful tool that can be further integrated into the synthetic workflow. niscpr.res.innih.govnih.gov The combination of flow chemistry and microwave irradiation could lead to even more rapid and efficient synthetic protocols.

Deeper Computational Exploration of Reactivity and Interaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the electronic structure, reactivity, and potential interactions of this compound and its derivatives. bohrium.comnih.govrsc.org Future research should leverage these computational tools to guide experimental work.

DFT studies can be employed to:

Predict Reactivity: Calculation of frontier molecular orbitals (HOMO-LUMO) can help predict the reactivity of the molecule towards nucleophiles and electrophiles. bohrium.com

Elucidate Reaction Mechanisms: Computational modeling can be used to understand the transition states and reaction pathways of various functionalization reactions.

Simulate Interactions: Molecular docking studies can predict the binding affinity of derivatives with biological targets, aiding in the rational design of new drugs.

Analyze Spectroscopic Data: Theoretical calculations of vibrational frequencies and NMR chemical shifts can aid in the characterization of newly synthesized compounds. bohrium.comresearchgate.net

The synergy between computational predictions and experimental validation will be crucial for accelerating the discovery of new applications for this compound.

Investigation of Novel Applications in Materials Science and Catalysis Beyond Current Scope

The unique structural features of this compound suggest its potential for applications beyond its current use as a synthetic intermediate. The imidazole moiety is known to be a versatile component in materials science and catalysis. nih.govnumberanalytics.comcbs.dkuminho.pt

In materials science , imidazole-based compounds are being explored for the development of:

Sustainable Materials: Imidazole-based polymers and functionalized surfaces are areas of active research. numberanalytics.com

Chemosensors: The imidazole ring's ability to coordinate with metal ions makes it a promising scaffold for the development of optical chemosensors for the detection of various ions. uminho.pt

Gene Vectors: Imidazole-functionalized lipids have shown potential as non-viral gene delivery vectors. nih.gov

In the field of catalysis , imidazole derivatives have been utilized as:

Ligands for Metal Catalysts: The nitrogen atoms in the imidazole ring can coordinate with metal centers, and functionalized imidazoles can be used to create catalysts for a variety of reactions, including hydrogenation. nih.gov

Organocatalysts: Imidazole itself can act as a catalyst for reactions such as hydrolysis. acs.org Furthermore, imidazole-based ionic liquids have been developed as reusable Brønsted acidic catalysts. researchgate.net

CO2 Reduction Catalysts: Imidazole-based frameworks have shown promise as electrocatalysts for the reduction of carbon dioxide. cbs.dk

Future research should explore the potential of this compound and its derivatives in these exciting and rapidly developing fields. The ability to tune the properties of the molecule through functionalization opens up a vast design space for new materials and catalysts with tailored functionalities.

Q & A

Basic Research Question

- Spectroscopy :

- LC-MS/NMR : Monitors reaction progress and confirms molecular structure .

- FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).

- Crystallography :

How can computational chemistry aid in predicting the reactivity or stability of this compound derivatives?

Advanced Research Question

- DFT Calculations : Predict electronic properties (e.g., frontier molecular orbitals) to assess reactivity toward nucleophiles or electrophiles.

- Molecular Docking : Screens derivatives for binding affinity with biological targets (e.g., xanthine oxidase inhibitors, as in imidazole-based studies) .

- Solubility Prediction : COSMO-RS models estimate solubility in various solvents, guiding formulation design.

What strategies mitigate byproduct formation during the synthesis of this compound?

Advanced Research Question

- Side Reaction Analysis : LC-MS identifies hydrodechlorination byproducts when using Pd/C; switching to Raney nickel eliminates this issue .

- Temperature Control : Maintaining 45°C during cyclization prevents incomplete ring closure.

- Purification Techniques : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the pure aldehyde .

What are the key solubility and stability considerations for handling this compound in experimental settings?

Basic Research Question

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol; poorly soluble in water.

- Stability :

- Store at 2–8°C under inert atmosphere to prevent aldehyde oxidation .

- Avoid prolonged exposure to light or moisture to minimize hydrolysis .

How can structural modifications of this compound enhance its utility in coordination chemistry?

Advanced Research Question

- Ligand Design : The aldehyde group can be functionalized into Schiff bases for metal coordination. Example:

- React with primary amines to form imine ligands for transition-metal complexes (e.g., Cu²⁺ or Fe³⁺) .

- XRD Analysis : Mercury’s void visualization tool identifies potential metal-binding sites in crystal lattices .

What analytical challenges arise in quantifying this compound in complex matrices?

Advanced Research Question

- Chromatographic Interference : Co-elution with impurities requires optimized HPLC conditions (e.g., C18 column, 60:40 acetonitrile/water mobile phase) .

- Detection Limits : UV-Vis (λ = 270 nm) offers sensitivity down to 0.1 µg/mL; LC-MS/MS improves specificity for trace analysis .

How does the electronic structure of this compound influence its reactivity in heterocyclic coupling reactions?

Advanced Research Question

- Aldehyde Reactivity : The electron-withdrawing imidazole ring activates the aldehyde for nucleophilic addition (e.g., Knoevenagel condensations).

- Theoretical Insights : HOMO-LUMO gaps calculated via DFT correlate with experimental reaction rates .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Waste Disposal : Neutralize aldehyde residues with sodium bisulfite before disposal .

How can structural analogs of this compound be leveraged in drug discovery pipelines?

Advanced Research Question

- Scaffold Optimization : Introduce substituents (e.g., sulfonyl chlorides) to enhance bioavailability .

- Biological Screening : Test derivatives against enzymatic targets (e.g., xanthine oxidase) using kinetic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.